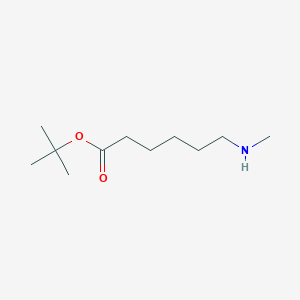

6-甲基氨基己酸叔丁酯

描述

6-Methylaminohexanoic acid tert-butyl ester, also known as L-ornithine 5-aminovaleric acid or MAV, is an amino acid. Its molecular formula is C11H23NO2 and it has a molecular weight of 201.31 g/mol .

Synthesis Analysis

The synthesis of tert-butyl esters, such as 6-Methylaminohexanoic acid tert-butyl ester, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Molecular Structure Analysis

The molecular structure of 6-Methylaminohexanoic acid tert-butyl ester consists of 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Chemical Reactions Analysis

The transesterification of β-keto esters is a useful transformation in organic synthesis . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . By contrast, the reaction of ethyl acetate and benzyl alcohol returned a reduced yield of 80% .

Physical And Chemical Properties Analysis

Tert-butyl esters are stable under various conditions . They are stable in water at different pH levels and temperatures, and in the presence of various bases . They can also withstand reduction and oxidation conditions .

科学研究应用

- Application : tert-Butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

- Method : A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

- Results : The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Field

Organic Chemistry

Field

Organic Synthesis

- Application : Conversion of tert-butyl esters to other functional groups .

- Method : The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive .

- Results : This method provides a way to convert tert-butyl esters into acid chlorides, expanding the range of functional groups that can be derived from tert-butyl esters .

- Application : Preparation of t-butyl esters of Nα-protected amino acids from t-butanol .

- Method : A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

- Results : The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Field

Field

Bioorganic Chemistry

- Application : Deprotection of tert-butyl esters .

- Method : The combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild O t Bu deprotection .

- Results : Magic blue catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield under mild conditions, and sacrificial triethylsilane accelerates the reaction .

- Application : Direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Method : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile .

Field

Field

Synthetic Organic Chemistry

安全和危害

The synthesis of tert-butyl esters, such as 6-Methylaminohexanoic acid tert-butyl ester, involves the use of hazardous materials . For example, the use of t-butanol and anhydrous magnesium sulfate can pose safety risks . Therefore, appropriate safety measures should be taken during the synthesis process .

未来方向

属性

IUPAC Name |

tert-butyl 6-(methylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-5-7-9-12-4/h12H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZCMFNGJGGOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylaminohexanoic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

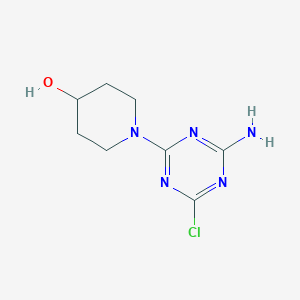

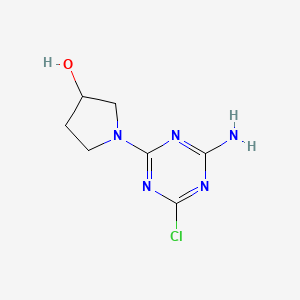

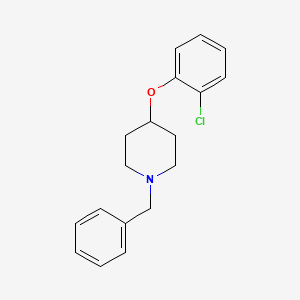

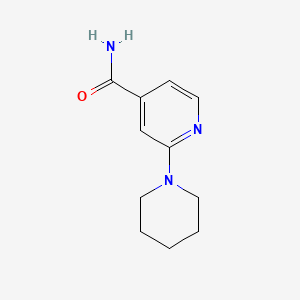

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)

![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)

![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)